molecular formula C20H27N5O3 B2489598 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 673494-61-6

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2489598
CAS No.: 673494-61-6
M. Wt: 385.468
InChI Key: CIQZHRPGLXKYNY-UHFFFAOYSA-N
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Description

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an ethoxypropylamino group and a methylphenylmethyl group attached to the purine core.

Preparation Methods

The synthesis of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of Substituents: The ethoxypropylamino group and the methylphenylmethyl group are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct attachment of the substituents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar compounds to 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione include other substituted purines, such as:

    8-(3-Aminopropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione: Differing by the substitution of an ethoxy group with an amino group.

    8-(3-Methoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione: Differing by the substitution of an ethoxy group with a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-5-28-11-7-10-21-19-22-17-16(18(26)24(4)20(27)23(17)3)25(19)13-15-9-6-8-14(2)12-15/h6,8-9,12H,5,7,10-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZHRPGLXKYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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